molecular formula C22H29N5O B5233666 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

Cat. No.: B5233666
M. Wt: 379.5 g/mol
InChI Key: OWVBMAKXYMYNQB-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 4-methylbenzoyl-substituted piperazine moiety at position 2 and a piperidine group at position 6 of the pyrimidine core. The compound’s design leverages the piperazine and piperidine motifs, which are common in drug discovery for their favorable pharmacokinetic properties, including solubility and bioavailability .

Properties

IUPAC Name

(4-methylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17-6-8-19(9-7-17)21(28)26-12-14-27(15-13-26)22-23-18(2)16-20(24-22)25-10-4-3-5-11-25/h6-9,16H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVBMAKXYMYNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Piperazine and Piperidine: The pyrimidine core is then subjected to nucleophilic substitution reactions with piperazine and piperidine derivatives. This step often requires the use of strong bases such as sodium hydride or potassium carbonate to facilitate the substitution.

    Introduction of the Benzoyl Group: The final step involves the acylation of the piperazine moiety with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its therapeutic effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine with structurally or functionally related pyrimidine derivatives reported in the evidence:

Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Source Reference
4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine (Target) 4-Methylbenzoyl-piperazinyl (C2), Piperidinyl (C6), Methyl (C4) ~434.5 (calculated) Not explicitly reported; presumed kinase/modulator N/A
4-(4-Ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine () 4-Ethylphenoxy (C6), 3-Methylphenyl-piperazinylcarbonyl-piperidinyl (C4) ~533.6 (calculated) Not reported; likely CNS or enzyme-targeting agent Patent/structural data
4-(2,4-Difluorophenoxy)-6-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine (V028-1528, ) 2,4-Difluorophenoxy (C4), 4-Methylphenyl-piperazinyl (C6) ~365.37 (calculated) Screening compound; potential kinase inhibitor ChemDiv screening
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () 2,3-Dimethylphenoxy-piperidinylmethyl (C6), Pyrimidine-dione core ~359.4 (calculated) Anti-mycobacterial (e.g., tuberculosis treatment) Patent application
2-(4-Methylphenyl)-4-(piperazin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine (BB01-2124, ) Pyrazolo-pyrimidine core, 4-Methylphenyl (C2), Piperazinyl (C4) 294.36 Building block for drug discovery Chemical catalog

Structural and Functional Insights:

Core Modifications :

  • The target compound’s pyrimidine core is substituted with a piperazinyl group at C2 and a piperidinyl group at C6, distinguishing it from analogs like V028-1528 (piperazinyl at C6) or BB01-2124 (pyrazolo-pyrimidine fusion) .
  • The 4-methylbenzoyl group on the piperazine ring enhances lipophilicity compared to simpler piperazine derivatives (e.g., BB01-0792 with 2-methylphenyl-piperazinyl) .

Biological Relevance :

  • Compounds with 4-substituted benzoyl-piperazine groups (e.g., ) often target GPCRs or kinases, suggesting the target compound may share similar mechanisms .
  • Pyrimidine-dione derivatives () demonstrate anti-infective activity, highlighting the scaffold’s versatility across therapeutic areas .

Pharmacokinetic Considerations: Piperidine and piperazine moieties improve metabolic stability compared to morpholine or pyrrolidine analogs (e.g., ’s thienopyrimidine derivatives) .

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of analogous compounds (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) involves nucleophilic substitution and coupling reactions, suggesting viable routes for the target compound’s production .
  • Therapeutic Potential: While direct activity data for the target compound is lacking, structurally related piperazinyl-pyrimidines (e.g., V028-1528) are used in kinase inhibitor screens, implying utility in oncology or inflammation .
  • Patent Landscape : Patent claims for pyrimidine derivatives () emphasize substitutions at C2 and C6 as critical for target selectivity, supporting the target compound’s design rationale .

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